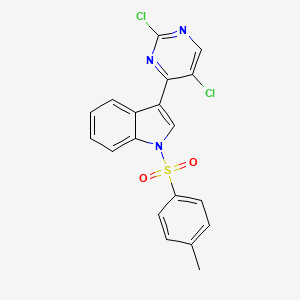
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a heterocyclic structure, incorporating both an indole and a pyrimidine ring, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole typically involves the reaction of 2,5-dichloropyrimidine with 1-tosyl-1H-indole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the indole ring to produce different functionalized indoles .
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as modulators of epidermal growth factor receptor (EGFR) for cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical entities.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as EGFR. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that exhibit overactive EGFR signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: This compound is structurally similar but features a phenylsulfonyl group instead of a tosyl group, which can influence its reactivity and biological activity.
Uniqueness
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is unique due to its specific combination of indole and pyrimidine rings, along with the tosyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C19H13Cl2N3O2S |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
3-(2,5-dichloropyrimidin-4-yl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H13Cl2N3O2S/c1-12-6-8-13(9-7-12)27(25,26)24-11-15(14-4-2-3-5-17(14)24)18-16(20)10-22-19(21)23-18/h2-11H,1H3 |
InChI-Schlüssel |
HPLQOZVMAWRJTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






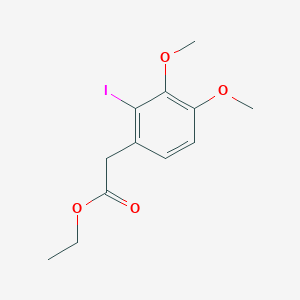
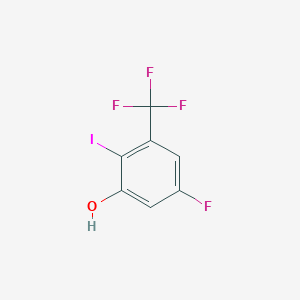
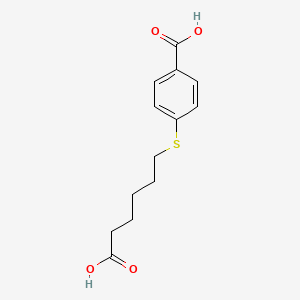

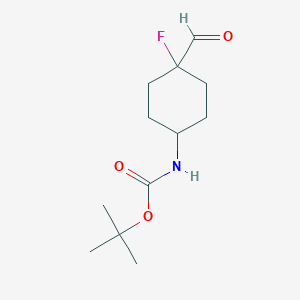
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)
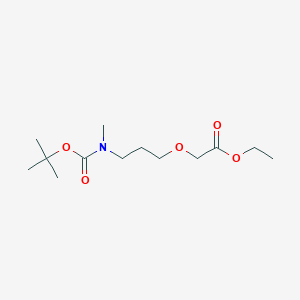
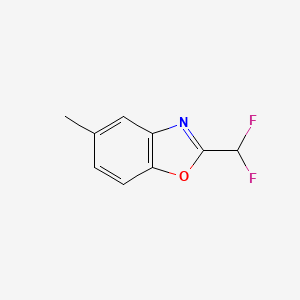
![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)

